molecular formula C20H20FN5O4 B2598218 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide CAS No. 1775404-17-5

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide

Cat. No. B2598218
CAS RN: 1775404-17-5
M. Wt: 413.409
InChI Key: SPOUCHNDNDZPCU-UHFFFAOYSA-N
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Description

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H20FN5O4 and its molecular weight is 413.409. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the family of pyrazolopyrimidines and related structures have been synthesized for imaging purposes, particularly as radioligands for positron emission tomography (PET). For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides was reported as selective ligands for the translocator protein (18 kDa), a protein associated with neuroinflammation, with compounds such as DPA-714 being designed for in vivo imaging using PET through fluorine-18 labeling (Dollé et al., 2008).

Novel Ligands for Neuroinflammation Imaging

Further exploration of pyrazolo[1,5-a]pyrimidines led to the development of fluoroalkyl- and fluoroalkynyl- analogues with high affinity for the translocator protein (18 kDa), demonstrating potential as PET radiotracers for neuroinflammation imaging (Damont et al., 2015).

Anticancer and Antiinflammatory Activities

A diverse range of heterocyclic compounds, including pyrimidines and oxadiazoles, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were tested against 60 cancer cell lines, showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

Antimicrobial and Antifungal Applications

Compounds with pyrimidine and oxadiazole structures have also been investigated for their antimicrobial and antifungal properties, indicating their potential application in developing new therapeutic agents (Hossan et al., 2012).

Molecular Docking and DFT Studies

Research also includes molecular docking and density functional theory (DFT) studies of novel pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide derivatives, demonstrating their potential as antimicrobial agents and their interactions with various proteins, offering insights into their mechanism of action (Fahim et al., 2021).

properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O4/c1-2-16-23-18(24-30-16)17-14-8-3-4-9-25(14)20(29)26(19(17)28)11-15(27)22-13-7-5-6-12(21)10-13/h5-7,10H,2-4,8-9,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOUCHNDNDZPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide

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